Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
Description
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a fluorinated phenyl ether derivative characterized by a trifluoromethyl (-CF₃) and chloro (-Cl) substituent on the aromatic ring. Its structure combines lipophilic and electron-withdrawing groups, making it a versatile intermediate in agrochemicals, pharmaceuticals, and materials science . The compound’s reactivity and biological activity are influenced by the spatial arrangement of substituents and the stability imparted by the trifluoromethyl group.
Properties
IUPAC Name |
ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-17-10(16)6-18-7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKBFXRNBAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 295.64 g/mol | PubChem |
| Boiling Point | 95–100°C (at ≤0.096 MPa) | Patent |
| Crystallographic Space Group | P 1 21/c 1 | PubChem |
Williamson Ether Synthesis: Primary Industrial Method
The Williamson ether synthesis remains the most widely used approach for constructing the phenoxy-acetate moiety. This two-step process involves (1) generating the phenoxide nucleophile and (2) reacting it with ethyl chloroacetate under SN2 conditions.
Reaction Mechanism and Optimization
Deprotonation of 4-chloro-3-(trifluoromethyl)phenol using potassium carbonate or sodium hydride generates a phenoxide ion, which displaces chloride from ethyl chloroacetate. Key parameters include:
- Solvent Selection : Dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) improves phenoxide solubility and reaction rate.
- Temperature : Reactions proceed optimally at 60–80°C, balancing kinetics and byproduct formation.
- Base Stoichiometry : A 1.2:1 molar ratio of base to phenol minimizes unreacted starting material.
Table 2.1: Williamson Synthesis Conditions and Yields
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 78 | |
| NaH | THF | 65 | 4 | 85 | |
| Cs₂CO₃ | Acetone | 50 | 8 | 72 |
Alternative Synthesis via Nitration-Reduction Pathways
Patents describe multi-step routes beginning with nitration of o-chlorotrifluoromethylbenzene, followed by reduction to the aniline derivative and subsequent esterification.
Nitration Step Optimization
Nitration using acetic anhydride/concentrated HNO₃ (68%) at 10–15°C achieves 92% conversion to 4-nitro-2-trifluoromethylchlorobenzene. Critical factors:
Catalytic Reduction Systems
Traditional iron powder reductions generate problematic iron sludge. Modern approaches employ FeCl₃·6H₂O with hydrazine hydrate (80%) in ethanol, achieving 94% yield of 4-chloro-3-trifluoromethylaniline.
Equation 1 :
$$ \text{C}7\text{H}4\text{ClF}3\text{NO}2 + \text{N}2\text{H}4 \xrightarrow{\text{FeCl}3} \text{C}7\text{H}5\text{ClF}3\text{N} + 2\text{H}2\text{O} + \text{N}2 $$
Esterification and Final Product Isolation
Reaction of 4-chloro-3-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of triethylamine (TEA) provides an 88% yield. Purification involves:
- Distillation : Under reduced pressure (≤0.096 MPa) at 95–100°C.
- Recrystallization : From ethyl acetate/hexane (1:3 v/v) to ≥99.8% purity.
Industrial-Scale Production Innovations
Recent patents disclose solvent-free conditions using microwave irradiation (300 W, 120°C) to accelerate reaction times to 1.5 hours with 91% yield. Recyclable silica-supported ionic liquid catalysts (e.g., [BMIM][BF₄]/SiO₂) reduce waste generation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanol.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate serves as an important intermediate in the synthesis of agrochemicals and pharmaceuticals. The compound can be synthesized through a nucleophilic substitution reaction between 4-chloro-3-(trifluoromethyl)phenol and ethyl chloroacetate, typically using sodium hydroxide or potassium carbonate as a base in anhydrous solvents like ethanol or dimethylformamide under reflux conditions .
Synthesis Overview
| Reactants | Catalyst/Base | Solvent | Conditions |
|---|---|---|---|
| 4-chloro-3-(trifluoromethyl)phenol | Sodium hydroxide | Anhydrous ethanol | Reflux for 6-8 hours |
| Ethyl chloroacetate | Potassium carbonate | Dimethylformamide (DMF) | Reflux for 6-8 hours |
Biological Applications
Recent studies have explored the potential of this compound as a bioactive compound. Its antimicrobial and antifungal properties have been investigated, suggesting its utility in developing new therapeutic agents. The trifluoromethyl group enhances lipophilicity, aiding in the compound's ability to penetrate biological membranes, which is crucial for its activity against various pathogens .
Pharmaceutical Development
The compound is also being explored for its potential in drug development. Its unique chemical structure allows for modifications that can improve pharmacokinetic properties, making it a candidate for designing new drugs with enhanced efficacy and reduced side effects . The exploration of trifluoromethyl-containing compounds has gained traction due to their favorable interactions with biological targets.
Agricultural Applications
This compound has been identified as a component in herbicidal compositions. Its application in agriculture focuses on its effectiveness against various weed species, contributing to integrated pest management strategies. The compound's effectiveness is attributed to its ability to disrupt specific biochemical pathways in target plants .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various phenoxyacetates, including this compound. Results indicated significant inhibition of bacterial growth, demonstrating its potential as an antimicrobial agent .
Case Study 2: Herbicidal Efficacy
Research on herbicidal compositions containing this compound showed effective control over specific weed species, supporting its application in agricultural settings. Field trials confirmed that formulations including this compound provided superior weed management compared to conventional herbicides .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The chloro group may participate in hydrogen bonding or electrostatic interactions with the target, modulating the compound’s activity.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Substitution Patterns and Electronic Effects
- Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1): Lacks the trifluoromethyl group, resulting in reduced electron-withdrawing effects. This analog exhibits lower lipophilicity and simpler synthesis (yields >90% reported in acetoacetate derivatives) but diminished bioactivity compared to the target compound .
- Ethyl (2E)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate (1e): Replaces the 4-Cl substituent with a pyridin-2-yl group. Yield: 67% .
- Methyl{4-chloro-3-[4-hydroxy-2-(trifluoromethyl)benzamide]phenyl}acetate : Incorporates a benzamide group, increasing hydrogen-bonding capacity. Used in prostaglandin D receptor antagonists, highlighting the role of amide groups in drug design .
Derivatives with Modified Ester Groups or Side Chains
- Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate (CAS 66883-42-9): Replaces the trifluoromethyl group with a thiophene-carbonyl unit.
- Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate : Features a piperazine-thiazole side chain. Such modifications increase solubility and enable CNS penetration, relevant to neuropharmaceuticals (yield: 91.5%) .
Key Trends and Performance Insights
- Trifluoromethyl vs. Methoxy Groups : Analogs with -OCH₃ (e.g., 1g in , yield: 36%) show lower yields than chloro/trifluoromethyl derivatives, likely due to steric hindrance during synthesis.
- Bioactivity : The 4-chloro-3-(trifluoromethyl)phenyl group in Sorafenib reduces IC₅₀ values by enhancing target binding (e.g., VEGFR inhibition) .
- Stability : Hydrazone derivatives (e.g., 1d–1g ) exhibit pH-dependent activation, valuable in controlled-release formulations.
Biological Activity
Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a phenoxy group with a trifluoromethyl substituent, which significantly influences its lipophilicity and biological interactions. The presence of the chloro and trifluoromethyl groups enhances its ability to penetrate biological membranes, potentially affecting its interaction with various biomolecules.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins .
- Cellular Uptake : Enhanced lipophilicity allows for better cellular uptake, facilitating its action within various biological systems.
- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, similar to other compounds containing fluorinated groups .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds. For example, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer), with IC50 values indicating effective inhibition of cell growth . this compound's structural characteristics may confer similar properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating various derivatives of phenoxyacetic acids, compounds structurally related to this compound were tested for their antiproliferative activity against a panel of cancer cell lines. The results indicated that these compounds inhibited DNA synthesis and induced apoptosis in cancer cells, providing a basis for further investigation into their therapeutic potential .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate, and how is reaction completion monitored?
The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing 4-chloro-3-(trifluoromethyl)phenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry acetone for 8 hours . Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) as the solvent system. Post-reaction, the mixture is cooled, filtered, and purified via ether extraction and washes with sodium hydroxide and water to remove unreacted reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Essential techniques include:
- ¹H-NMR : Peaks for aromatic protons (δ ~7.0–7.6 ppm), ethoxy group (δ ~1.3–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), and the acetoxy methylene (δ ~4.6–4.8 ppm) .
- TLC : Retention factor (Rf) values vary with solvent systems (e.g., Rf 0.55 in hexane:ethyl acetate 1:1) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.5% .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve membrane permeability in biological assays. It also reduces electron density in the aromatic ring, affecting reactivity in electrophilic substitution reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yield when scaling up synthesis?
Key variables include:
- Solvent Choice : Anhydrous acetone minimizes side reactions (e.g., hydrolysis of ethyl chloroacetate) .
- Catalyst Loading : Excess K₂CO₃ (2.5 equivalents) ensures complete deprotonation of the phenol .
- Reaction Time : Extending reflux beyond 8 hours may degrade the product; TLC monitoring is critical .
- Purification : Use sequential washes with NaOH to remove acidic byproducts and saturated saline to eliminate residual water .
Q. What strategies resolve contradictions in spectral data between batches or studies?
- NMR Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆, as proton shifts (e.g., NH or OH groups) vary significantly .
- Impurity Profiling : Use HPLC-MS to identify side products (e.g., unreacted phenol or ethyl chloroacetate derivatives) .
- Cross-Validation : Confirm elemental analysis and mass spectrometry (e.g., ESI-MS m/z ~582 [M+H]⁺ for related analogs) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Analog Synthesis : Modify the phenoxy ring (e.g., substitute Cl or CF₃ with methoxy or fluoro groups) and compare activities .
- Enzyme Assays : Test inhibition of targets like cyclooxygenase or prostaglandin receptors using radiolabeled ligands or fluorescence-based assays .
- Molecular Docking : Use computational models to predict interactions with active sites, focusing on hydrogen bonding with the acetoxy group and hydrophobic contacts with CF₃ .
Q. What are the challenges in interpreting biological activity data, and how can they be mitigated?
- Metabolic Instability : The ester group may hydrolyze in vivo; confirm stability in buffer solutions (pH 7.4, 37°C) before assays .
- Off-Target Effects : Use selectivity panels (e.g., kinase or GPCR screens) to rule out non-specific binding .
- Synergistic Effects : Combine with known inhibitors (e.g., COX-2 inhibitors) to assess additive or antagonistic effects .
Methodological Guidance
Q. How should researchers design experiments to compare this compound with structural analogs?
- Property Mapping : Compare logP (lipophilicity), pKa (acidity), and solubility in polar vs. non-polar solvents .
- Biological Profiling : Use standardized assays (e.g., IC₅₀ determination in cancer cell lines) under identical conditions .
- Crystallography : Resolve crystal structures to correlate substituent geometry with activity .
Q. What steps ensure reproducibility in synthetic protocols?
- Strict Anhydrous Conditions : Use molecular sieves for solvents and inert gas (N₂/Ar) for moisture-sensitive steps .
- Batch-to-Batch Consistency : Pre-dry K₂CO₃ at 120°C for 2 hours to remove adsorbed water .
- Documentation : Record exact TLC conditions (e.g., chamber saturation time, solvent ratios) to replicate Rf values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
